Product packaging for 4-Bromo-5-chlorofuran-2-carboxylic acid(Cat. No.:)

4-Bromo-5-chlorofuran-2-carboxylic acid

Cat. No.: B11775505
M. Wt: 225.42 g/mol
InChI Key: KPPRJSMXWYQMET-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2BrClO3 and its molecular weight is 225.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClO3 B11775505 4-Bromo-5-chlorofuran-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrClO3

Molecular Weight

225.42 g/mol

IUPAC Name

4-bromo-5-chlorofuran-2-carboxylic acid

InChI

InChI=1S/C5H2BrClO3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)

InChI Key

KPPRJSMXWYQMET-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 5 Chlorofuran 2 Carboxylic Acid

Retrosynthetic Analysis and Identification of Key Precursors for 4-Bromo-5-chlorofuran-2-carboxylic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered.

Route A: Late-Stage Halogenation This approach involves disconnecting the carbon-halogen bonds first. The primary precursor identified in this route is furan-2-carboxylic acid. The synthesis would then proceed by sequential, regioselective chlorination and bromination of this precursor. The key challenge in this forward synthesis is controlling the position of halogenation, as the electron-withdrawing carboxylic acid group strongly influences the reactivity and regioselectivity of the furan (B31954) ring.

Route B: Early-Stage Halogenation and Late-Stage Carboxylation Alternatively, the carboxylic acid group can be disconnected, pointing to a 3-bromo-2-chlorofuran intermediate as a key precursor. The forward synthesis would involve the preparation of this dihalofuran, followed by a regioselective carboxylation at the C2 position. This route hinges on the ability to selectively introduce a carboxyl group at the desired position, typically via an organometallic intermediate.

A third, more complex approach involves the construction of the furan ring itself from acyclic precursors already bearing the necessary functional groups or halogens. This method offers high regiochemical control but often requires more synthetic steps.

Retrosynthetic Route Key Disconnection Identified Key Precursor Primary Challenge
Route A C-Br and C-Cl bondsFuran-2-carboxylic acidRegiocontrol of sequential halogenations
Route B C-COOH bond3-Bromo-2-chlorofuranRegioselective metallation and carboxylation
Route C Furan ring formationAcyclic precursorsSynthesis of the functionalized acyclic starting material

Classical Synthetic Routes to Halogenated Furan-2-carboxylic Acids

Classical methods for synthesizing halogenated furans have been established for decades, primarily relying on electrophilic substitution and transformations of organometallic intermediates.

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. However, it is also sensitive to strong acids and oxidizing agents, and its reaction with halogens like bromine and chlorine can be vigorous, often leading to polyhalogenation and ring-opening. pharmaguideline.comquimicaorganica.org

For a substituted furan like furan-2-carboxylic acid, the electron-withdrawing nature of the carboxyl group deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position. pharmaguideline.com Therefore, a direct, one-pot synthesis of this compound from furan-2-carboxylic acid is highly challenging due to this directing effect.

A potential strategy would involve a multi-step sequence:

Protection: The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) to improve solubility and modify its electronic effect.

Halogenation: Sequential halogenation would be attempted. Introducing the first halogen at the C5 position is expected. Achieving substitution at the C4 position would likely require more forcing conditions or a different strategy, such as starting with a 3-substituted furan to direct the incoming electrophiles accordingly.

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid in the final step.

Milder halogenating agents and controlled reaction conditions are necessary to prevent degradation of the furan ring. pharmaguideline.com

Table of Typical Halogenation Conditions for Furan Derivatives

Reaction Reagent Solvent Temperature Outcome
Bromination Br₂ in Dioxane or DMF Dioxane/DMF Low temp. (-5 to 0 °C) Preferential monobromination
Chlorination SO₂Cl₂ Dichloromethane 0 °C to RT Monochloro or dichlorofurans

Carboxylation via organometallic intermediates is a universally applied method for the synthesis of carboxylic acids. arkat-usa.org This technique involves the deprotonation of a C-H bond using a strong base to form a carbanion, which is then trapped by reacting with carbon dioxide (CO₂).

In the context of synthesizing this compound, this method would start from a pre-halogenated furan. A plausible route would be:

Preparation of 3-Bromo-2,5-dichlorofuran: Synthesize a trihalofuran where the positions are strategically set.

Regioselective Metal-Halogen Exchange: Use an organolithium reagent (e.g., n-butyllithium) at low temperatures to selectively replace one of the halogens with lithium. Halogen dance rearrangements are a known possibility and must be considered.

Carboxylation: Quench the resulting furyllithium intermediate with solid CO₂ (dry ice) or by bubbling CO₂ gas through the solution.

Acidic Workup: Protonation with an acid yields the desired carboxylic acid.

A successful synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid has been demonstrated using lithium diisopropylamide (LDA) as the base to deprotonate the C5 position, followed by reaction with CO₂. arkat-usa.org This highlights the feasibility of carboxylating furan rings under strong basic conditions. The challenge for the target molecule lies in achieving the initial, specific di-halogenation pattern and ensuring the regioselectivity of the subsequent metallation and carboxylation steps. beilstein-journals.org

Modern Catalytic Approaches for the Synthesis of this compound

Modern synthetic chemistry offers a range of catalytic methods that provide greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While often used to append aryl or alkyl groups, palladium-catalyzed reactions can also be adapted for halogenation.

The functionalization of a pre-formed furan ring can be achieved via C-H activation or by using organometallic derivatives of furan in coupling reactions. acs.orgbenthamdirect.comingentaconnect.com For instance, a furan-2-carboxylic ester could potentially undergo direct C-H halogenation at specific sites using a palladium catalyst and a suitable halogen source. This approach can offer different regioselectivity compared to classical electrophilic substitution.

Alternatively, palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling could be used to construct the furan ring itself or to functionalize it. However, for the direct introduction of bromine and chlorine, these methods are less common than direct halogenation or C-H activation strategies. The primary utility of palladium catalysis in this context would be in the synthesis of complex, highly substituted furan precursors that are difficult to access through other means. nih.gov

Examples of Palladium-Catalyzed Reactions for Furan Functionalization

Reaction Type Catalyst System Application Reference
Direct Arylation Pd(OAc)₂ / Ligand Coupling of furans with aryl halides via C-H activation acs.org
Heck Reaction Pd(OAc)₂ / Phosphine Ligand Cyclization to form substituted furans nih.gov

Due to the aromatic nature of the furan ring, stereoselectivity is not a factor in substitutions on the ring itself. However, achieving the correct regioselectivity—the specific placement of the bromo, chloro, and carboxyl groups at the C4, C5, and C2 positions, respectively—is the paramount challenge in synthesizing the target molecule.

Classical electrophilic substitution on a 2-substituted furan is kinetically favored at the C5 position. Modern catalytic methods, such as cobalt-catalyzed metalloradical cyclization, have shown exceptional promise in producing polyfunctionalized furans with complete regioselectivity from acyclic precursors. nih.govacs.org Such strategies build the furan ring in a way that locks in the desired substitution pattern from the start. For example, a carefully designed alkyne and an α-diazocarbonyl compound could potentially be cyclized to form the 4-bromo-5-chloro-substituted furan core. nih.gov

The development of regioselective furan syntheses is an active area of research. bohrium.com Transition metal-catalyzed cyclization reactions are among the most direct and practical methods for constructing substituted furans from simple starting materials under mild conditions. nih.gov Ultimately, a successful synthesis of this compound would likely rely on a multi-step strategy that leverages a combination of classical reactivity principles and modern catalytic methods to overcome the inherent regiochemical hurdles.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of published literature specifically detailing the application of green chemistry principles to the synthesis of this compound. Methodologies focusing on solvent-free and aqueous media protocols, as well as studies on catalyst recycling and atom economy specifically for this compound, are not available in the public research domain.

Therefore, it is not possible to generate an article that adheres to the strict and specific outline provided in the user's request. The creation of content for the specified sections and subsections would require speculative information, which would contravene the core instructions to provide scientifically accurate and sourced content. Further research into the green synthesis of halogenated furan derivatives may be necessary to address the specific points of inquiry.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 5 Chlorofuran 2 Carboxylic Acid

Reactivity of the Furan (B31954) Ring System in the Presence of Halogen and Carboxyl Substituents

The furan ring is an aromatic heterocycle that is inherently electron-rich due to the participation of one of the oxygen atom's lone pairs in the π-system. This high electron density makes it significantly more reactive towards electrophiles than benzene. pharmaguideline.com However, the substituents on the 4-Bromo-5-chlorofuran-2-carboxylic acid molecule—a carboxyl group and two halogens—modify this intrinsic reactivity.

Electrophilic Aromatic Substitution Reactions on the Furan Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of furan. pearson.com The oxygen atom strongly activates the ring, directing incoming electrophiles preferentially to the C2 and C5 positions (α-positions) due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.com

In this compound, the C2 and C5 positions are already substituted. The remaining C3 and C4 positions are available for substitution, though the C4 position is occupied by bromine. The substituents present have competing effects on the furan core's reactivity towards electrophiles:

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivates the ring, making electrophilic substitution more difficult.

Halogen Atoms (-Br, -Cl): Halogens are also deactivating due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors, which is less relevant here as the only open position is C3.

Furan Oxygen: This remains a powerful activating group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution on the Furan Ring

SubstituentPositionEffect on ReactivityDirecting Influence
Oxygen (in ring)1ActivatingOrtho, Para (to C2, C5)
Carboxylic Acid2DeactivatingMeta
Chlorine5DeactivatingOrtho, Para
Bromine4DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Potential at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

For this compound, the electron-withdrawing carboxylic acid group at the C2 position can activate the ring for nucleophilic attack.

Chlorine at C5: The C5 position is ortho to the C4-bromo and meta to the C2-carboxyl group.

Bromine at C4: The C4 position is para to the furan oxygen and meta to the C2-carboxyl group.

The presence of the -COOH group should enhance the reactivity of the halogens toward nucleophilic displacement compared to simple halofurans. pharmaguideline.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a tetrahedral intermediate, followed by the expulsion of the halide ion to restore aromaticity. chemistrysteps.com While SNAr reactions on nitro-activated furans are known, the activating ability of a carboxyl group is less pronounced. iust.ac.ir The reaction is more likely to occur under forcing conditions. Generally, in SNAr reactions, the rate-determining step is the nucleophilic attack, and more electronegative halogens can increase the electrophilicity of the carbon, making fluoride a surprisingly good leaving group in some contexts. masterorganicchemistry.com However, considering bond strength, the C-Br bond is weaker than the C-Cl bond, which could make bromine a better leaving group in certain nucleophilic substitution scenarios. msu.edu

Transformations Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification, Amidation, and Reduction Reactions

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. This is followed by proton transfer and elimination of water to yield the ester. chemguide.co.ukmasterorganicchemistry.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive ammonium carboxylate salt. encyclopedia.pub Therefore, the reaction typically requires high temperatures or the use of a coupling agent. encyclopedia.pubbohrium.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other activators can be used to convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine under milder conditions. bohrium.com Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts readily with an amine to form the amide. bohrium.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. The furan ring itself is susceptible to reduction, but this typically occurs under different conditions, such as catalytic hydrogenation, which may also affect the halogen substituents. pharmaguideline.com

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For (hetero)aryl carboxylic acids, this process can be challenging but is achievable under specific conditions.

Thermal Decarboxylation: Heating 2-furoic acids can lead to decarboxylation to form furan. This reaction may be facilitated by catalysts or specific reaction media.

Halodecarboxylation: This reaction involves the replacement of a carboxylic acid group with a halogen. nih.govacs.org A classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with a halogen. More modern methods utilize catalysts to achieve this transformation under milder conditions. osti.govprinceton.eduorganic-chemistry.org In the context of this compound, a decarboxylative halogenation could potentially introduce a third halogen at the C2 position.

Reactivity of the Halogen Substituents (Bromine and Chlorine) in this compound

The carbon-halogen bonds in this compound are sites for various synthetic transformations, particularly those involving organometallic intermediates.

The reactivity of alkyl halides generally increases in the order C-Cl < C-Br < C-I. msu.edu This trend is attributed to the decreasing bond strength down the group, making the C-Br bond weaker and more easily broken than the C-Cl bond. quora.comchemguideforcie.co.ukthestudentroom.co.uk This difference in reactivity can often be exploited for selective reactions.

Organometallic Reagent Formation: The C-Br bond is generally more reactive than the C-Cl bond in the formation of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. libretexts.org By carefully controlling reaction conditions (e.g., using low temperatures), it may be possible to selectively form an organometallic species at the C4 position via metal-halogen exchange, leaving the C-Cl bond at C5 intact. This intermediate could then be reacted with various electrophiles.

Cross-Coupling Reactions: The halogen substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Sonogashira), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with an organometallic partner and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgfiveable.me The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the C4 position. researchgate.net For example, a Suzuki coupling could be performed selectively at the C4-Br position, followed by a subsequent, more forcing, coupling reaction at the C5-Cl position.

Table 2: Comparative Reactivity of C-Br and C-Cl Bonds

PropertyC-Br BondC-Cl BondImplication for Reactivity
Bond Energy WeakerStrongerC-Br bond is more easily cleaved.
Polarity Less PolarMore PolarC-Cl bond has a more electrophilic carbon.
Reactivity in Metal-Halogen Exchange More ReactiveLess ReactiveSelective formation of organometallics at C4 is possible.
Reactivity in Oxidative Addition (Cross-Coupling) More ReactiveLess ReactiveSelective cross-coupling at the C4 position can be achieved. researchgate.net

Selective Halogen Exchange Reactions and Their Regioselectivity

Selective halogen exchange reactions offer a pathway to further functionalize dihalogenated furans by replacing one halogen with another. The regioselectivity of these reactions is dictated by the relative reactivity of the carbon-halogen bonds. In the case of this compound, the carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond. This difference in reactivity allows for selective manipulation of the bromine atom.

Halogen-metal exchange reactions, often employing organolithium or Grignard reagents, can selectively replace the bromine atom. For instance, treatment with isopropylmagnesium chloride has been shown to achieve regioselective halogen-metal exchange, predominantly at the position of the more reactive halogen. organic-chemistry.org This principle can be applied to this compound to generate an organometallic intermediate at the 4-position, which can then be quenched with an electrophile to introduce a new substituent. The higher thermodynamic stability of the resulting arylmagnesium intermediate at low temperatures helps to prevent unwanted side reactions like benzyne formation. organic-chemistry.org

Furthermore, the use of titanocene dihalides in the presence of a trialkyl aluminum can facilitate halogen exchange reactions. organic-chemistry.org While this method has been demonstrated for aliphatic fluorides, the underlying principles of selective C-F bond activation could potentially be adapted for selective C-Br versus C-Cl bond activation in aromatic systems. organic-chemistry.org The choice of catalyst and reaction conditions is crucial in directing the selectivity of these transformations.

Table 1: Regioselectivity in Halogen Exchange Reactions
ReagentTypical ConditionsObserved RegioselectivityKey Factors
Isopropylmagnesium chlorideLow temperature (e.g., -78 °C to 0 °C) in THFPreferential exchange at the bromine-substituted position (C4)Higher reactivity of the C-Br bond; thermodynamic stability of the Grignard reagent
n-ButyllithiumLow temperature in an ethereal solventGenerally favors exchange at the more acidic proton or more reactive halogenKinetic vs. thermodynamic control; potential for competing reactions

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of halogenated aromatic compounds like this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. libretexts.org In the case of this compound, the Suzuki-Miyaura coupling can be selectively performed at the more reactive C-Br bond. rsc.org By carefully choosing the palladium catalyst, ligand, and base, it is possible to achieve high yields of the 4-substituted product while leaving the chlorine atom intact for subsequent transformations. rsc.orgnih.gov The oxidative addition of the palladium(0) catalyst to the C-Br bond is generally faster than to the C-Cl bond, which is the basis for this selectivity. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to occur selectively at the 4-position due to the higher reactivity of the C-Br bond. nih.gov This allows for the introduction of an alkynyl group, which is a versatile functional group for further synthetic manipulations.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction can also be applied to this compound, again with the expectation of preferential reaction at the C-Br bond. libretexts.org This provides a route to introduce alkenyl substituents at the 4-position of the furan ring.

Table 2: Overview of Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst/ConditionsExpected Product
Suzuki-MiyauraOrganoboron reagent (e.g., boronic acid or ester)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)4-Aryl/alkenyl-5-chlorofuran-2-carboxylic acid
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, base (e.g., amine)4-Alkynyl-5-chlorofuran-2-carboxylic acid
HeckAlkenePd catalyst, base4-Alkenyl-5-chlorofuran-2-carboxylic acid

Ring-Opening and Rearrangement Reactions of the Halogenated Furan Core under Various Conditions

The furan ring, while aromatic, can be susceptible to ring-opening and rearrangement reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. The presence of halogens and a carboxylic acid group on the furan ring of this compound can influence its stability and reactivity in such transformations.

Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com In the case of this compound, treatment with strong aqueous acid could potentially lead to the opening of the furan ring to form a highly functionalized dicarbonyl species. The specific outcome would depend on the reaction conditions and the influence of the substituents on the stability of the intermediates.

Rearrangement reactions of the furan core itself are less common but can be induced under specific conditions. For instance, certain substituted furans can undergo rearrangement to form other heterocyclic systems or carbocyclic compounds. wiley-vch.de The presence of halogens might influence the propensity for such rearrangements, potentially through their electronic effects on the furan ring. However, specific studies on the rearrangement reactions of this compound are not extensively documented in the available literature.

It is important to note that the stability of the furan ring in halogenated derivatives is a complex interplay of electronic and steric factors. researchgate.net While the electron-withdrawing nature of the halogens and the carboxylic acid group can deactivate the ring towards electrophilic attack, they may also influence its susceptibility to nucleophilic attack or other modes of degradation under harsh reaction conditions.

Derivatization Strategies and Synthetic Applications of 4 Bromo 5 Chlorofuran 2 Carboxylic Acid

Synthesis of Substituted Furan-2-carboxylates and Corresponding Amides

The carboxylic acid moiety of 4-bromo-5-chlorofuran-2-carboxylic acid is readily converted into esters (furan-2-carboxylates) and amides. These derivatization strategies are fundamental for incorporating the furan (B31954) scaffold into larger molecules and for modulating the compound's physicochemical properties.

Esterification to form furan-2-carboxylates can be achieved through standard methods such as Fischer-Speier esterification with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, the carboxylic acid can be activated prior to reaction with an alcohol. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov For instance, reaction with propargyl alcohol in the presence of an activating agent would yield the corresponding propargyl ester, a useful intermediate for click chemistry reactions. niscair.res.in

Amidation to produce furan-2-carboxamides is another key transformation. This is typically accomplished by first activating the carboxylic acid and then reacting it with a primary or secondary amine. iajpr.comresearchgate.net A variety of coupling reagents can be employed, including 1,1'-carbonyldiimidazole (B1668759) (CDI) nih.gov, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) researchgate.net, or generating phosphonium (B103445) salts in situ. nih.gov These methods facilitate the formation of an amide bond under mild conditions, allowing for the synthesis of a diverse range of amides. libretexts.org The reaction of this compound with various amines, such as amino acids or substituted anilines, leads to products with potential biological relevance. A known derivative, 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid, highlights the utility of this reaction. bldpharm.com

Table 1: Representative Derivatization Reactions
ReactantReagentsProduct TypePotential Application
Methanol/H⁺Acid catalystMethyl 4-bromo-5-chlorofuran-2-carboxylateIntermediate for further functionalization
BenzylamineEDC, HOBtN-benzyl-4-bromo-5-chlorofuran-2-carboxamideBioactive molecule synthesis
Glycine methyl esterDCC, DMAPMethyl 2-(4-bromo-5-chlorofuran-2-carboxamido)acetatePeptidomimetic building block
Propargyl alcoholSOCl₂, then alcohol and basePropargyl 4-bromo-5-chlorofuran-2-carboxylateClick chemistry precursor

Formation of Furan-Fused Heterocyclic Systems Utilizing this compound

The presence of multiple reactive sites on this compound makes it an attractive starting material for the synthesis of furan-fused heterocyclic systems. These scaffolds are prevalent in many natural products and pharmacologically active compounds. nih.gov The general strategy involves intramolecular or intermolecular cyclization reactions that utilize the carboxylic acid group and one or both of the halogen substituents.

One potential pathway involves the conversion of the carboxylic acid to a suitable nucleophilic or electrophilic partner, followed by a cyclization reaction that displaces one of the halogens. For example, the carboxylic acid could be converted to an amide, and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction could lead to the formation of a fused lactam. The relative reactivity of the bromo and chloro substituents can often be exploited for selective reactions.

Another approach is to utilize the halogens in metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling at the bromine position, followed by modification of the carboxylic acid and a subsequent cyclization, could lead to complex fused systems like furo[3,2-b]pyridines or furo[3,2-b]pyrans. The specific reaction conditions would dictate the regioselectivity of the coupling and the nature of the resulting fused ring.

Table 2: Hypothetical Strategies for Furan-Fused Heterocycles
Initial ReactionSubsequent StepsResulting Fused System
Amidation with 2-aminoethanolIntramolecular O-arylation (displacing Cl or Br)Furo-oxazine derivative
Sonogashira coupling with a terminal alkyne (at Br position)Reduction of carboxylic acid to alcohol, intramolecular cyclizationFuro-pyran derivative
Suzuki coupling with a boronic acid containing an amino groupIntramolecular amidationFuro-lactam system
Conversion to acyl azide, then Curtius rearrangementTrapping of isocyanate with an internal nucleophileFused oxazinone or similar heterocycle

Utilization as a Building Block in Complex Molecule Synthesis

The densely functionalized nature of this compound makes it a valuable building block for the synthesis of more elaborate molecules. Its rigid furan core and multiple points for diversification are advantageous in constructing complex chemical architectures. nih.gov

Applications in Macrocyclic and Oligomeric Architectures

Macrocycles are an important class of molecules with diverse applications, and their synthesis often relies on building blocks that can undergo efficient cyclization reactions. nih.gov this compound can be incorporated into linear precursors destined for macrocyclization. For example, the carboxylic acid can be used to form an ester or amide bond with another bifunctional molecule. The halogen atoms can then be used in a subsequent intramolecular coupling reaction (e.g., Ullmann coupling or Suzuki coupling) to close the ring.

Strategies for synthesizing macrocycles often involve a "build/couple/pair" approach. core.ac.ukcam.ac.uk In this context, this compound can be part of the "build" phase, providing a rigid, functionalized segment. This segment can then be coupled to other fragments, and the final "pair" phase would involve the macrocyclization step, potentially utilizing the functional groups of the furan derivative.

Role as an Intermediate in the Total Synthesis of Natural Product Analogues

Furan-containing structures are found in a variety of natural products. mdpi.com While direct application of this compound in a completed total synthesis may not be widely documented, its potential as a starting material for analogues is significant. Synthetic chemists often design and create analogues of natural products to improve their biological activity, stability, or to probe structure-activity relationships. nih.govmdpi.com

The halogenated furan core of this compound can serve as a bioisosteric replacement for other aromatic or heteroaromatic systems present in natural products. The ability to selectively functionalize the C4 (bromo) and C5 (chloro) positions via cross-coupling reactions allows for the introduction of various side chains, mimicking the substitution patterns of a target natural product. The carboxylic acid at C2 provides a convenient handle for connecting the furan moiety to other parts of the target analogue, for instance, by forming an amide linkage to an amino acid or peptide fragment.

Development of Novel Organometallic Precursors and Their Synthetic Utility

The bromo and chloro substituents on the furan ring of this compound make it a suitable precursor for the synthesis of organometallic reagents. These reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One common transformation is the formation of an organolithium or Grignard reagent through halogen-metal exchange. Given that bromine is typically more reactive than chlorine in such exchanges, it may be possible to selectively form a Grignard reagent at the C4 position. This organometallic intermediate could then be reacted with a variety of electrophiles to introduce new functional groups.

Furthermore, the halogen atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions. The compound can serve as a substrate in reactions like Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the attachment of a wide range of aryl, alkyl, vinyl, or alkynyl groups to the furan core. The differential reactivity between the C-Br and C-Cl bonds can potentially be exploited to perform sequential couplings, further increasing the molecular complexity that can be achieved from this single building block.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Chlorofuran 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 4-Bromo-5-chlorofuran-2-carboxylic acid, a detailed analysis of its ¹H and ¹³C NMR spectra would provide conclusive evidence for its atomic connectivity and substitution pattern on the furan (B31954) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two key signals. The most downfield signal would correspond to the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the region of 10-12 ppm. libretexts.org This significant deshielding is a result of the acidic nature of the proton and its involvement in hydrogen bonding. The second key signal would be from the lone proton on the furan ring at the C3 position. Its chemical shift would be influenced by the electronegativity of the adjacent oxygen atom and the deshielding effects of the bromine and chlorine substituents. Protons on furan rings typically resonate between 6.0 and 7.5 ppm. Given the presence of two electron-withdrawing halogens and a carboxylic acid group, the H-3 proton is expected to appear in the downfield end of this range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a carbon "fingerprint" of the molecule, with a distinct signal for each of the five carbon atoms. The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, with a chemical shift typically in the range of 160-180 ppm. libretexts.org The carbons of the furan ring would appear in the aromatic region of the spectrum. The C2 carbon, directly attached to the carboxylic acid group, would be significantly deshielded. The C5 carbon, bonded to both the electronegative oxygen and chlorine atoms, would also exhibit a downfield chemical shift. The C4 carbon, bearing the bromine atom, and the C3 carbon would have their chemical shifts influenced by the respective halogen substituents and their positions on the ring.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H10.0 - 12.0Broad Singlet-COOH
~7.0 - 7.5SingletH-3
¹³C160 - 180SingletC=O
~140 - 150SingletC-2
~110 - 120SingletC-3
~115 - 125SingletC-4
~145 - 155SingletC-5

Note: These are predicted values based on typical chemical shifts for similar functional groups and substituted furans. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for determining the molecular formula and gaining insights into the fragmentation pathways of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the molecular weight of this compound, allowing for the unambiguous confirmation of its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence for the presence of these halogens.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would involve the isolation and fragmentation of the molecular ion to elucidate its structure. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). For this compound, fragmentation would likely initiate with the loss of these groups, followed by the sequential loss of the halogen atoms. The fragmentation pattern would provide valuable information about the stability of the furan ring and the relative bond strengths within the molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (relative) Predicted Fragment Description
[M]+[C₅HBrClO₃]+Molecular Ion
[M-OH]+[C₅HBrClO₂]+Loss of hydroxyl radical
[M-COOH]+[C₄HBrClO]+Loss of carboxyl group
[M-Br]+[C₅HClO₃]+Loss of bromine radical
[M-Cl]+[C₅HBrO₃]+Loss of chlorine radical

Note: The relative intensities of these fragments would depend on the ionization technique and collision energy used.

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the furan ring may shift this absorption to a slightly lower wavenumber. Other characteristic absorptions would include C-O stretching and O-H bending vibrations. The furan ring itself would exhibit characteristic C-H and C-O-C stretching vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum. The C=C stretching vibrations of the furan ring are expected to produce strong Raman signals. The C-Br and C-Cl bonds are also expected to be Raman active.

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)2500-3300WeakBroad, Strong (IR)
C=O stretch1710-1760MediumStrong (IR)
C=C stretch (furan)~1550-1600StrongMedium (IR)
C-O stretch (acid)~1200-1300MediumStrong (IR)
C-O-C stretch (furan)~1000-1100MediumMedium (IR)
C-Cl stretch~600-800StrongMedium (IR)
C-Br stretch~500-600StrongMedium (IR)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Solid-State Structure: The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed examination of the planarity of the furan ring and the orientation of the carboxylic acid group and halogen substituents. It is expected that the furan ring will be largely planar.

Conformational Analysis: In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com X-ray crystallography would confirm the presence and geometry of this supramolecular assembly. The analysis would also reveal any intermolecular interactions involving the halogen atoms, such as halogen bonding, which could influence the crystal packing.

Hypothetical Crystal Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-8
c (Å)~15-20
β (°)~90-105
Z4
Hydrogen BondingO-H···O dimers

Note: These are hypothetical values based on the crystal structures of similar small organic molecules and are for illustrative purposes only.

Theoretical and Computational Chemistry Studies of 4 Bromo 5 Chlorofuran 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules at the atomic and electronic levels. For a molecule like 4-Bromo-5-chlorofuran-2-carboxylic acid, these calculations could provide invaluable insights.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method that can predict the three-dimensional arrangement of atoms in a molecule with high accuracy. An optimized molecular geometry is the first step in any computational study, providing the most stable conformation of the molecule.

Following geometry optimization, a frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating ability
LUMO Energy(Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability
Dipole Moment(Value in Debye)Indicates overall polarity of the molecule

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can also predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Furthermore, other molecular properties such as electrostatic potential maps can be calculated. These maps visualize the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions, which are important for understanding intermolecular interactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be instrumental in understanding how a molecule participates in chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis for Key Chemical Transformations

For any chemical reaction involving this compound, computational chemists could identify the transition state—the highest energy point along the reaction pathway. By analyzing the geometry and energy of the transition state, researchers can understand the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Reaction Coordinate Mapping and Energy Profile Calculations

By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed reaction energy profile can be constructed. This profile provides a comprehensive view of the energy changes that occur throughout the reaction, helping to determine the feasibility of a proposed mechanism and to predict the major products.

Structure-Reactivity Relationship Predictions for this compound and its Analogues

While no specific studies exist for this compound, research on related furan-2-carboxylic acid derivatives has demonstrated the utility of computational methods in predicting structure-activity relationships. ontosight.ai For instance, studies on other substituted furans have used computational approaches to correlate molecular properties with biological activity. ontosight.ai

By systematically modifying the structure of this compound in silico (e.g., by changing the halogen substituents or altering the position of the carboxylic acid group) and calculating the resulting changes in electronic properties and reactivity, a predictive model for its analogues could be developed. This approach would be highly valuable in designing new molecules with specific desired properties, for example, in the development of new pharmaceuticals or materials.

Exploration of 4 Bromo 5 Chlorofuran 2 Carboxylic Acid and Its Derivatives in Medicinal Chemistry Scaffold Development

Rational Design Principles for Halogenated Furan (B31954) Scaffolds as Potential Bioactive Chemotypes

The strategic incorporation of halogen atoms into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of the 4-Bromo-5-chlorofuran-2-carboxylic acid scaffold, the presence of both bromine and chlorine atoms offers a unique combination of properties that can be exploited in rational drug design.

Halogen atoms, particularly bromine and chlorine, can participate in halogen bonding, a non-covalent interaction with Lewis bases that can enhance binding affinity and selectivity for a biological target. The position of these halogens on the furan ring is critical. In the 4-bromo-5-chloro substitution pattern, the electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid at the 2-position, potentially affecting its interaction with target proteins.

Furthermore, the lipophilicity of the scaffold is significantly increased by the presence of two halogen atoms. This can enhance membrane permeability and oral bioavailability. However, a careful balance must be maintained to avoid excessive lipophilicity, which can lead to poor solubility and off-target toxicity. The differential reactivity of the C-Br and C-Cl bonds can also be leveraged for selective chemical modifications, allowing for the targeted introduction of other functional groups.

The principles guiding the design of bioactive chemotypes from this scaffold are summarized in the table below:

Design PrincipleRationalePotential Impact
Halogen Bonding The electrophilic regions on the bromine and chlorine atoms can form favorable interactions with electron-rich pockets in a protein's active site.Increased binding affinity and target selectivity.
Modulation of pKa The electron-withdrawing effects of the halogens can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.Altered target engagement and pharmacokinetic profile.
Lipophilicity Tuning The hydrophobic nature of the halogens increases the overall lipophilicity of the molecule.Enhanced membrane permeability and potential for improved oral absorption.
Metabolic Stability Halogenation at the 4- and 5-positions can block potential sites of oxidative metabolism on the furan ring.Increased in vivo half-life and duration of action.
Orthogonal Reactivity The different reactivities of the C-Br and C-Cl bonds can be exploited for selective functionalization in the synthesis of derivatives.Facilitates the generation of diverse chemical libraries.

Synthesis of Chemical Libraries Derived from this compound for Biological Screening Programs

The utility of a scaffold in medicinal chemistry is greatly enhanced by the ability to generate a diverse library of derivatives for high-throughput screening. This compound is an excellent starting material for library synthesis due to its multiple points of diversification.

The carboxylic acid moiety is a primary handle for derivatization. Standard coupling reactions can be employed to synthesize a wide range of amides, esters, and other carboxylic acid bioisosteres. For instance, coupling of the parent acid with a diverse set of primary and secondary amines can yield a library of carboxamides with varying steric and electronic properties.

The halogen atoms also provide opportunities for diversification. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, can be used to introduce a variety of substituents at the 4- and/or 5-positions. The differential reactivity of the C-Br bond (typically more reactive in cross-coupling) compared to the C-Cl bond allows for selective functionalization.

A hypothetical synthetic scheme for the generation of a chemical library is presented below:

An example of a small, focused library derived from this scaffold for a hypothetical screening campaign is detailed in the following table:

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Synthetic Method
Scaffold -COOH-Br-Cl-
Lib-001 -CONH-benzyl-Br-ClAmide coupling
Lib-002 -CONH-cyclohexyl-Br-ClAmide coupling
Lib-003 -COOCH2CH3-Br-ClEsterification
Lib-004 -COOH-phenyl-ClSuzuki Coupling
Lib-005 -COOH-ethynyl-Si(CH3)3-ClSonogashira Coupling
Lib-006 -CONH-benzyl-phenyl-ClAmide coupling & Suzuki

Investigation of Bioisosteric Replacements and Functional Group Modifications for Optimized Scaffold Design

Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound while maintaining its key biological activity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements and functional group modifications can be envisioned to optimize its design.

The carboxylic acid group is a common target for bioisosteric replacement to improve pharmacokinetic properties or reduce potential toxicity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. Replacing the carboxylic acid with a tetrazole, for example, can maintain the acidic character necessary for target binding while potentially improving metabolic stability and cell permeability.

The halogen atoms can also be subjected to bioisosteric replacement. For instance, a bromine atom can sometimes be replaced by a trifluoromethyl group to increase lipophilicity and metabolic stability. Alternatively, replacing one of the halogens with a small alkyl or cyano group could probe the steric and electronic requirements of the target's binding pocket.

The furan ring itself can be considered for bioisosteric replacement. Thiophene and pyridine (B92270) are common bioisosteres for furan, offering different electronic and hydrogen bonding capabilities. researchgate.net

The following table outlines potential bioisosteric replacements and their rationale for the this compound scaffold:

Original Functional GroupBioisosteric ReplacementRationale for Modification
Carboxylic Acid (-COOH) TetrazoleMaintain acidic nature, improve metabolic stability, enhance oral absorption.
SulfonamideMimic hydrogen bonding interactions, potentially alter solubility and pKa.
AcylsulfonamideModulate acidity and lipophilicity.
Bromine (-Br) Trifluoromethyl (-CF3)Increase lipophilicity and metabolic stability, act as a hydrogen bond acceptor.
Isopropyl (-CH(CH3)2)Mimic the steric bulk of bromine.
Chlorine (-Cl) Methyl (-CH3)Reduce halogen content, probe for steric tolerance.
Cyano (-CN)Introduce a polar group, act as a hydrogen bond acceptor.
Furan Ring Thiophene RingSimilar size and electronics, potentially alters metabolic profile.
Pyridine RingIntroduce a hydrogen bond acceptor, alter solubility.

Environmental and Sustainable Chemistry Considerations for 4 Bromo 5 Chlorofuran 2 Carboxylic Acid

Theoretical Degradation Pathways in Environmental Matrices

The environmental persistence and degradation of 4-Bromo-5-chlorofuran-2-carboxylic acid are determined by its chemical structure and the environmental conditions to which it is exposed. While specific experimental data for this compound are limited, theoretical degradation pathways can be inferred from the known behavior of related halogenated furan (B31954) and aromatic carboxylic acid derivatives in soil, water, and air. The primary mechanisms for degradation are expected to be abiotic (photolysis, hydrolysis) and biotic (microbial degradation).

Abiotic Degradation:

Photolysis: Furan rings are susceptible to photochemical reactions. netsci-journal.com In the atmosphere or surface waters, direct photolysis via absorption of UV radiation could lead to isomerization and ring cleavage. netsci-journal.com Indirect photolysis, mediated by reactive oxygen species like hydroxyl radicals (•OH), is also a probable degradation route. whiterose.ac.uk The reaction with hydroxyl radicals is a key initiation step in the atmospheric combustion of furans and can lead to the formation of various oxidized and ring-opened products. whiterose.ac.uk The presence of bromine and chlorine atoms may influence the rate and products of photolysis.

Hydrolysis: The carboxylic acid group and the halogen substituents on the furan ring can be subject to hydrolysis. While the C-Br and C-Cl bonds on an aromatic furan ring are generally stable, hydrolytic dehalogenation is a known degradation mechanism for some halogenated aromatic compounds, potentially replacing a halogen with a hydroxyl group. nih.gov This process, however, is often slow in the absence of microbial catalysts. The ester-like linkage of the furan ring itself could also be susceptible to cleavage under certain pH conditions.

Biotic Degradation: Microbial metabolism is a critical pathway for the breakdown of halogenated organic compounds in soil and sediment. nih.gov The degradation of a molecule like this compound would likely involve a series of enzymatic reactions. researchgate.netmahidol.ac.th

Initial Attack and Dehalogenation: The first step often involves the removal of the halogen substituents, which is typically the most difficult step in the degradation process. nih.govresearchgate.net This can occur through several enzymatic mechanisms:

Reductive Dehalogenation: Under anaerobic conditions, the compound can act as an electron acceptor, where a halogen is replaced by a hydrogen atom. nih.gov This is a key process for highly chlorinated compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in anaerobic sediments. nih.gov

Oxygenolytic Dehalogenation: Aerobic bacteria can use mono- or dioxygenases to attack the aromatic ring, which can lead to the fortuitous removal of a halogen atom. nih.gov

Hydrolytic Dehalogenation: Enzymes known as dehalogenases can catalyze the replacement of a halogen with a hydroxyl group from water. nih.govmdpi.com

Ring Cleavage: Following dehalogenation, the resulting furan ring, likely as a (halo)catechol-like intermediate, would be susceptible to cleavage. nih.gov Dioxygenase enzymes can cleave the aromatic ring either via intradiol (ortho) or extradiol (meta) pathways, breaking it down into aliphatic intermediates. nih.gov

Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water. nih.govresearchgate.net The degradation of furfural and 5-hydroxymethylfurfural (HMF) is known to proceed via 2-furoic acid, which is then metabolized to 2-oxoglutarate. nih.gov

The following table summarizes the potential degradation reactions.

Pathway Mechanism Reactants/Mediators Potential Products Environmental Matrix
Abiotic PhotolysisUV Radiation, Hydroxyl Radicals (•OH)Isomers, Ring-cleavage products, Oxidized derivativesAir, Surface Water
HydrolysisWater (H₂O)Hydroxylated furans, Ring-opened productsWater, Soil
Biotic (Aerobic) Oxygenolytic Dehalogenation & Ring CleavageBacteria (e.g., Pseudomonas, Sphingomonas), Dioxygenase enzymesHalocatechols, Aliphatic acids, CO₂Soil, Water, Sediment
Biotic (Anaerobic) Reductive DehalogenationAnaerobic Bacteria (e.g., Dehalococcoides), Dehalogenase enzymesDehalogenated furans, Hydrogen halidesSediment, Contaminated Groundwater

Potential for Bioremediation of Related Halogenated Organic Compounds

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment and is considered a sustainable and cost-effective alternative to conventional physicochemical methods. researchgate.net While specific bioremediation strategies for this compound have not been documented, the extensive research on the microbial degradation of other halogenated organic compounds provides a strong basis for its potential. oup.commdpi.com

Bacterial Bioremediation: A wide range of bacteria have been identified that can degrade halogenated aromatic compounds. nih.gov

Aerobic Degradation: Genera such as Pseudomonas, Sphingomonas, and Burkholderia are known to degrade chlorinated compounds like PCDDs and PCDFs. nih.gov These bacteria often employ dioxygenase enzymes to initiate the attack on the aromatic ring, leading to dehalogenation and subsequent ring cleavage. nih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by Cupriavidus necator JMP134 is a well-studied pathway that could serve as a model. nih.gov

Anaerobic Degradation: Under anaerobic conditions, organohalide-respiring bacteria, such as species of Dehalococcoides, are crucial. researchgate.netoup.com These bacteria use halogenated compounds as terminal electron acceptors in their respiration, a process known as halorespiration, effectively removing halogen atoms. researchgate.net This process is particularly effective for highly halogenated compounds. nih.gov

Fungal Bioremediation: Fungi, especially white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are also promising candidates for bioremediation. mdpi.com They produce powerful, non-specific extracellular enzymes, including lignin peroxidases, manganese peroxidases, and laccases. mdpi.comepa.gov These enzymes generate highly reactive radicals that can attack a wide range of persistent organic pollutants, including halogenated organics that are resistant to bacterial degradation. mdpi.com

Bioremediation Strategies:

Bioaugmentation: This involves introducing specific, pre-grown microbial strains or consortia with the desired degradative capabilities to a contaminated site. igi-global.com

Biostimulation: This strategy aims to enhance the activity of the indigenous microbial populations by adding nutrients, electron donors, or other limiting factors to the environment. igi-global.com

The table below outlines potential bioremediation approaches and the key organisms involved.

Approach Key Organisms Enzymatic System Mechanism Target Compounds
Bacterial (Aerobic) Pseudomonas sp., Sphingomonas sp., Burkholderia sp.Mono- and DioxygenasesOxygenolytic dehalogenation, Ring cleavageChlorinated dioxins/furans, Halogenated phenols, Benzoic acids
Bacterial (Anaerobic) Dehalococcoides sp.Reductive Dehalogenases (RDases)Halorespiration (Reductive dehalogenation)Polychlorinated biphenyls (PCBs), Chlorinated ethenes
Fungal Phanerochaete chrysosporium, Trametes versicolorLignin Peroxidase (LiP), Manganese Peroxidase (MnP), LaccaseExtracellular enzymatic oxidationPolycyclic aromatic hydrocarbons (PAHs), Pesticides, Halogenated organics

Lifecycle Assessment and Green Chemistry Metrics for Synthesis and Application

Evaluating the environmental impact of a chemical requires a holistic view, from the sourcing of raw materials to its final fate. Lifecycle Assessment (LCA) and green chemistry metrics provide frameworks for this evaluation. semanticscholar.orgyoutube.com

Lifecycle Assessment (LCA): An LCA for this compound would quantify the environmental impacts across its entire lifecycle: "cradle-to-grave." semanticscholar.org This includes:

Raw Material Acquisition: Assessing the impact of producing precursors. Furan-based chemicals can potentially be derived from renewable biomass (e.g., from furfural), which could offer a more sustainable pathway compared to petrochemical feedstocks. frontiersin.orgrsc.org

Manufacturing: Analyzing the energy consumption, solvent use, waste generation, and emissions associated with the synthesis process. epa.gov Halogenation steps, in particular, can have significant environmental impacts.

Use and Application: Evaluating the environmental footprint during the compound's functional lifetime.

End-of-Life: Considering the impacts of disposal, degradation, and potential for recycling or reuse.

Green Chemistry Metrics: Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chembam.com Key metrics can be applied to evaluate the "greenness" of the synthesis of this compound.

Atom Economy (AE): Developed by Barry Trost, this metric measures the efficiency of a reaction in converting reactant atoms to the desired product. wikipedia.org It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 A higher atom economy indicates less waste is generated. Addition reactions typically have 100% atom economy, while substitution and elimination reactions have lower values. scranton.edu

Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor measures the total mass of waste produced per unit of product. chembam.comlibretexts.org E-Factor = Total Mass of Waste / Mass of Product The ideal E-factor is 0. libretexts.org Different chemical industry sectors have typical E-Factor ranges, with fine chemical and pharmaceutical manufacturing often having significantly higher values than bulk chemical production due to multi-step syntheses and purification requirements. chembam.comlibretexts.org

The synthesis of furan derivatives is an active area of green chemistry research, with a focus on using renewable biomass feedstocks and developing sustainable catalytic pathways. frontiersin.orgrsc.org For instance, the synthesis of 2,5-furandicarboxylic acid (FDCA), a related compound, is being explored through direct carboxylation of furoic acid with CO2 or via electrochemical methods, which represent greener alternatives to traditional routes. researchgate.netacs.org

The following table summarizes key green chemistry metrics and their implications for synthesis.

Metric Formula Ideal Value Significance for Synthesis
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100100%Measures the intrinsic efficiency of a chemical transformation. Favors reaction types like additions and rearrangements over substitutions.
Environmental Factor (E-Factor) Mass of Waste / Mass of Product0Provides a practical measure of total waste generated, including solvent losses, reagent byproducts, and process aids.
Reaction Mass Efficiency (RME) Mass of Product / Total Mass of Reactants Used100%A more practical metric than AE, as it accounts for reaction yield and stoichiometry.

By applying these principles and metrics, synthetic routes to this compound can be designed and optimized to minimize environmental impact, for example, by using bio-based starting materials, employing catalytic rather than stoichiometric reagents, and reducing solvent use and energy consumption.

Conclusion and Future Research Perspectives on 4 Bromo 5 Chlorofuran 2 Carboxylic Acid

Summary of Current Research Landscape and Key Synthetic Achievements

The direct study of 4-Bromo-5-chlorofuran-2-carboxylic acid is not extensively represented in current scientific literature. However, the synthesis of analogous halogenated heterocyclic compounds is well-established, providing a foundational basis for predicting its synthetic pathways. Methodologies for producing complex benzofuran (B130515) carboxylic acids, often utilized as pharmaceutical intermediates, involve sophisticated steps of bromination, cyclization, and hydrolysis. google.comgoogle.com For instance, the synthesis of key intermediates for the drug Prucalopride highlights the intricate chemical manipulations that are achievable. google.com The reactivity of related compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanones further illustrates the synthetic versatility inherent in halogenated furan (B31954) structures. mdpi.com

Key achievements in the synthesis of related compounds that inform the potential for this compound include:

The development of synthetic routes to halogenated benzofuran derivatives that show promise as potential anticancer agents. nih.gov

The successful synthesis of various furan-3-carboxylic acid derivatives, demonstrating the feasibility of manipulating the furan core. researchgate.net

These accomplishments in synthetic organic chemistry suggest that the targeted synthesis of this compound is a viable, albeit undocumented, endeavor.

Unexplored Research Avenues and Methodological Challenges

The nascent state of research into this compound presents a landscape rich with opportunities for investigation, alongside notable methodological hurdles.

Unexplored Research Avenues:

Definitive Synthesis and Characterization: The most immediate research gap is the development of a reliable synthetic route for this compound, followed by its thorough characterization using modern spectroscopic and analytical techniques.

Reactivity Profiling: A systematic study of its chemical reactivity is warranted. This includes exploring the differential reactivity of the C-Br versus C-Cl bonds in cross-coupling reactions and investigating the derivatization of its carboxylic acid functionality.

Biological Evaluation: Given that halogenated heterocycles often exhibit biological activity, a comprehensive screening of this compound for potential antimicrobial, antifungal, or anticancer properties could yield significant findings. mdpi.comnih.gov

Methodological Challenges:

Regiocontrol in Synthesis: A primary synthetic challenge would be the regioselective introduction of the bromine and chlorine atoms onto the furan ring at the desired 4- and 5-positions.

Compound Stability: The stability of the target molecule under various reaction and storage conditions would need to be carefully assessed, as halogenated furans can be prone to degradation.

Purification Strategies: Devising effective purification methods will be critical to obtaining the compound in high purity, which is essential for accurate characterization and biological testing.

Potential Impact on Advanced Organic Synthesis, Material Science, and Chemical Biology

While speculative, the potential impact of this compound across several scientific disciplines is considerable, based on the established roles of similar compounds.

Advanced Organic Synthesis: This molecule could serve as a valuable and versatile building block. The presence of two distinct halogen atoms and a carboxylic acid group offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds could be exploited for sequential, site-selective reactions. A related derivative, 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid, already points to its utility as a scaffold in synthetic chemistry. bldpharm.com

Material Science: The incorporation of both bromine and chlorine atoms makes this compound an interesting candidate for studies in crystal engineering and the development of new materials. The potential for forming specific halogen bonds could be leveraged to design materials with novel electronic or photophysical properties. nih.gov

Chemical Biology: Halogenated organic molecules are a cornerstone of medicinal chemistry. Brominated furanones, for example, have demonstrated the ability to inhibit bacterial biofilm formation, a significant challenge in infectious disease. nih.gov Consequently, this compound and its derivatives represent a promising area for the discovery of new therapeutic agents. The use of the related compound 2-Bromo-5-chloroaniline as a synthetic intermediate in pharmaceuticals further underscores this potential. chemicalbook.com

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-chlorofuran-2-carboxylic acid?

The synthesis of halogenated furan carboxylic acids typically involves halogenation of precursor compounds or coupling reactions. For example:

  • Halogenation : Direct bromination/chlorination of furan-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Regioselectivity can be influenced by directing groups or reaction temperature .
  • Cross-Coupling : Suzuki-Miyaura coupling could integrate bromine/chlorine substituents using arylboronic acids and palladium catalysts. This method is effective for constructing halogenated heterocycles with high regiocontrol .

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, downfield shifts in carbonyl carbons (~165-170 ppm) and halogen-induced deshielding in adjacent protons are diagnostic .
  • LC-MS : High-resolution mass spectrometry validates molecular weight and detects impurities. Electrospray ionization (ESI) in negative mode is suitable for carboxylic acids .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though crystallization may require optimizing solvent polarity .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences between the product and byproducts .
  • HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients separates halogenated analogs with similar polarity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during halogenation of the furan ring?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -COOH) direct electrophilic halogenation to specific positions. For example, bromine may favor the 5-position due to resonance stabilization .
  • Steric Hindrance : Bulky substituents at the 2-position (carboxylic acid) may limit halogenation to the 4- and 5-positions. Computational modeling (DFT) predicts favorable transition states for regioselective pathways .

Q. What strategies enhance reactivity in cross-coupling reactions involving this compound?

  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands improve oxidative addition efficiency for aryl halides .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for Suzuki couplings (e.g., 80–90% yield in 1–2 hours at 120°C) .

Q. How do bromine and chlorine substituents influence the compound’s electronic properties?

  • Electron-Withdrawing Effects : Halogens decrease electron density on the furan ring, stabilizing intermediates in nucleophilic aromatic substitution.
  • Steric and Electronic Synergy : Bromine’s larger size and lower electronegativity (vs. chlorine) create distinct reactivity profiles. Cyclic voltammetry can quantify redox potentials to predict reactivity in catalytic systems .

Q. How can computational methods predict the compound’s behavior in novel reactions?

  • DFT Calculations : Model transition states for halogenation or coupling reactions using software like Gaussian. Parameters like HOMO-LUMO gaps correlate with experimental reactivity .
  • Molecular Dynamics : Simulate solubility and stability in different solvents using force fields (e.g., OPLS-AA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for reactions involving this compound?

  • Variable Screening : Systematically test catalysts (e.g., Pd vs. Cu), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) to identify optimal conditions .
  • Meta-Analysis : Compare activation energies and turnover frequencies across studies to isolate key variables (e.g., ligand steric bulk) .

Q. Why do stability studies report conflicting shelf-life data for this compound?

  • Storage Conditions : Degradation rates vary with temperature and humidity. Store at 0–6°C in anhydrous environments to prevent hydrolysis of the carboxylic acid group .
  • Impurity Profiling : Trace metals (e.g., Pd residues from synthesis) accelerate decomposition. Inductively coupled plasma mass spectrometry (ICP-MS) identifies catalytic impurities .

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